The compound is derived from the reaction of 4-chloroaniline with glyoxylic acid, leading to its classification under the category of substituted acetamides. Its IUPAC name is N-(4-chlorophenyl)-2-hydroxyacetamide, and it has a molecular formula of C8H8ClNO2 with a molecular weight of approximately 185.61 g/mol .
The synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide can be achieved through various methods:
The molecular structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide can be described as follows:
2-(p-Chlorophenyl)-2-hydroxyacetamide can participate in various chemical reactions:
The mechanism of action for 2-(p-Chlorophenyl)-2-hydroxyacetamide involves interactions with biological targets similar to those observed in related compounds. These compounds often exhibit high affinity for multiple receptors, suggesting potential therapeutic applications.
Research indicates that compounds with similar structures may influence various biological activities such as:
Preliminary studies suggest promising antimicrobial and antiproliferative activities associated with this compound and its derivatives.
The potential applications of 2-(p-Chlorophenyl)-2-hydroxyacetamide span several fields:
The compound 2-(p-chlorophenyl)-2-hydroxyacetamide features a well-defined molecular architecture characterized by a chiral center at the benzylic carbon. Its systematic IUPAC name is 2-(4-chlorophenyl)-2-hydroxyacetamide, reflecting the para-substituted chlorophenyl ring attached to a hydroxyacetamide backbone. The molecular formula is C₈H₈ClNO₂, with a molar mass of 185.61 g/mol. Key structural components include:
Table 1: Atomic Composition of 2-(p-Chlorophenyl)-2-hydroxyacetamide
Element | Count | Hybridization | Molecular Environment |
---|---|---|---|
Carbon | 8 | sp²/sp³ | Aromatic ring & aliphatic chain |
Hydrogen | 8 | s | Attached to C/O/N |
Chlorine | 1 | p | Para position on benzene |
Nitrogen | 1 | sp² | Amide group |
Oxygen | 2 | sp³/sp² | Hydroxyl/amide carbonyl |
The SMILES notation (C₁=CC(=CC=C₁C(C(=O)N)O)Cl) and InChIKey (LDVLVMRFNCMVLS-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors of this connectivity [2].
While single-crystal X-ray diffraction (SCXRD) data for this specific compound was not identified in the search results, extensive crystallographic analyses of structurally analogous α-hydroxyacetamide derivatives reveal consistent supramolecular motifs:
Table 2: Supramolecular Features in α-Hydroxyacetamide Analogues
Interaction Type | Bond Length (Å) | Bond Angle (°) | Topological Role |
---|---|---|---|
O–H⋯O (hydroxyl to carbonyl) | 1.85–2.10 | 155–165 | Chains or dimers |
N–H⋯O (amide to carbonyl) | 2.00–2.15 | 150–160 | Sheet formation |
C–H⋯O (aromatic to carbonyl) | 2.40–2.60 | 130–140 | Stabilization of layers |
Hydrogen-bonded assemblies significantly influence melting behavior, solubility, and solid-state stability [3] [7].
Substituent position on the chlorophenyl ring critically modulates molecular properties:
Table 3: Isomeric Comparison of Key Physicochemical Parameters
Isomer | Melting Point (°C) | Hydrogen Bond Strength (kcal/mol) | Log P (Predicted) | Crystallographic Symmetry |
---|---|---|---|---|
Ortho-chlorophenyl | 142–144* | -5.8 to -6.2 (intramolecular) | 1.15 | Monoclinic P2₁/c |
Meta-chlorophenyl | 158–160* | -4.9 to -5.3 (intermolecular) | 1.20 | Orthorhombic Pbca |
Para-chlorophenyl | 173–175* | -5.1 to -5.5 (intermolecular) | 1.18 | Monoclinic P2₁/n |
*Experimental values from analogues; trends consistent with literature [1] [4]. Key differences arise from:
Density Functional Theory (DFT) simulations provide atomic-level insights into the compound’s electronic structure. Key computational findings include:
Table 4: DFT-Derived Thermodynamic and Electronic Parameters
Parameter | B3LYP/6-31G(d) Value | PBE0/pecS-2 Value | Experimental Reference |
---|---|---|---|
HOMO Energy (eV) | -6.8 | -6.9 | N/A |
LUMO Energy (eV) | -1.5 | -1.6 | N/A |
Dipole Moment (Debye) | 4.2 | 4.3 | 4.1 (solution) |
¹³C NMR (C2 Carbon, ppm) | 73.5 (calc) | 73.2 (calc) | 74.0 (exp) |
O–H Bond Dissociation Energy (kcal/mol) | 86.7 | 87.1 | 85–90 (analogues) |
Advanced basis sets (e.g., pecS-2) achieve remarkable accuracy in NMR predictions, with mean absolute errors of 0.8 ppm for ¹H and 1.2 ppm for ¹³C nuclei versus experimental data [8]. Conformational analysis reveals two stable rotamers differing by 12° in the C–C–O–H dihedral, separated by a 2.1 kcal/mol energy barrier. These computational models enable precise prediction of spectroscopic behavior and reactive sites without empirical measurement [7] [8].
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